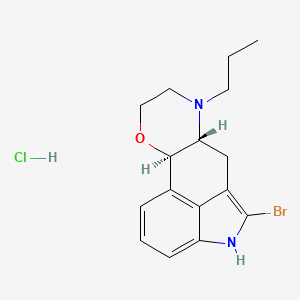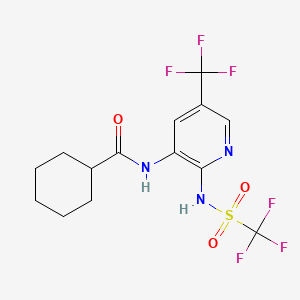![molecular formula C24H29NO2 B12764984 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate CAS No. 87395-61-7](/img/structure/B12764984.png)
1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[222]octan-3-yl 2,2-diphenylpentanoate is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with appropriate reagents to introduce the 2,2-diphenylpentanoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Analyse Chemischer Reaktionen
1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Wirkmechanismus
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octan-3-one: This compound shares the bicyclic core but lacks the 2,2-diphenylpentanoate moiety, resulting in different chemical properties and applications.
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound has an acetate group instead of the diphenylpentanoate group, leading to variations in reactivity and biological activity.
2-Azabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
87395-61-7 |
|---|---|
Molekularformel |
C24H29NO2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate |
InChI |
InChI=1S/C24H29NO2/c1-2-15-24(20-9-5-3-6-10-20,21-11-7-4-8-12-21)23(26)27-22-18-25-16-13-19(22)14-17-25/h3-12,19,22H,2,13-18H2,1H3 |
InChI-Schlüssel |
VFFFDVTXOZYRIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


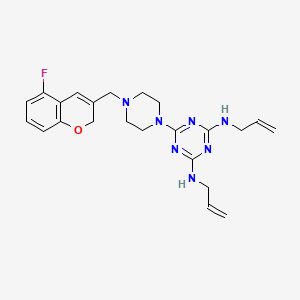

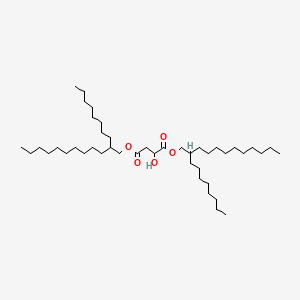



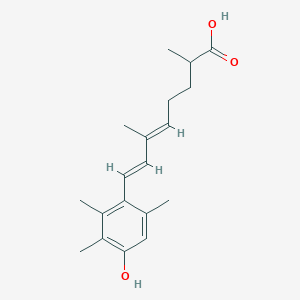
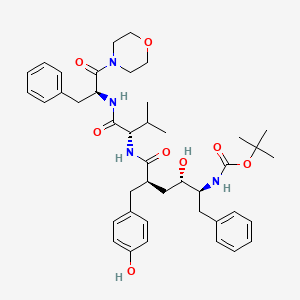
![Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-](/img/structure/B12764938.png)
